

# croconazole spectrum vs other antifungals

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## Compound Focus: Croconazole

CAS No.: 77175-51-0

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## Croconazole at a Glance

The table below summarizes the core characteristics of **croconazole** based on the available scientific literature.

Feature	Description for Croconazole
Drug Class	Imidazole antifungal [1]
Primary Spectrum of Activity	Broad-spectrum fungicide; active against fungi causing dermatomycoses & candidiasis [1]
Unique/Secondary Activity	Shows inhibitory activity against <i>Mycobacterium ulcerans</i> (causative agent of Buruli ulcer) [1]
Common Formulations	Topical cream; researched in liposomal & micro-emulsion-based gels [2] [1]
Key Mechanism of Action	Inhibition of fungal cytochrome P450-mediated 14-alpha lanosterol demethylase (CYP51), disrupting ergosterol synthesis [1]

## Comparative Antifungal Spectrums of Activity

The table below compares the antimicrobial coverage of **croconazole** with other common antifungal drugs based on the search results. Please note that "+++" indicates primary activity or common use, while "+" indicates limited activity, secondary use, or emerging evidence.

Antifungal Agent	Yeasts (e.g., <i>Candida</i> )	Moulds (e.g., <i>Aspergillus</i> )	Dermatophytes	Other/Unique Activity
<b>Croconazole</b>	+++ [1]	Information Missing	+++ [1]	+ (Anti- <i>Mycobacterium ulcerans</i> ) [1]
<b>Fluconazole</b>	+++ [3] [4]	Not Active [5]	Information Missing	-
<b>Itraconazole</b>	+++ [3] [4]	+++ [5] [3]	+++ [3]	Dimorphic fungi (Histoplasmosis, Blastomycosis) [3]
<b>Voriconazole</b>	+++ (incl. resistant <i>C. glabrata</i> & <i>C. krusei</i> ) [6]	+++ (First-line for invasive aspergillosis) [5] [6]	Information Missing	<i>Fusarium</i> , <i>Scedosporium</i> [6]
<b>Posaconazole</b>	+++ [6]	+++ (Prophylaxis & refractory cases) [6]	Information Missing	Zygomycetes, <i>Coccidioides</i> [6]

## Experimental Data and Protocols

For researchers, the key experimental findings and methodologies related to **croconazole** are detailed below.

### Topical Delivery and Efficacy

- **Objective:** To compare the topical delivery potential of **croconazole** using liposome-based gel (LBGF) and micro-emulsion-based gel (MBGF) formulations [2].
- **Formulations:** Conventional gels (using SCMC, Poloxamer 407, Carbopol 971P, chitosan), LBGF, and MBGF (with ethanol or propylene glycol as co-surfactant) [2].

- **In Vitro Release:** Conducted using a cellophane membrane [2].
- **In Vitro Skin Permeation:** Conducted using excised rat skin [2].
- **Key Findings:** MBGF (with ethanol) showed superior drug release and skin permeation compared to LBGF and conventional gels. Drug release from LBGF and MBGF followed the Higuchi model, indicating a diffusion-controlled mechanism [2].
- **Antimicrobial Efficacy:** Tested by measuring the zone of inhibition (mm). Both LBGF and MBGF of **croconazole** showed excellent activity against various fungal species, comparable or superior to miconazole cream used as a control [2].

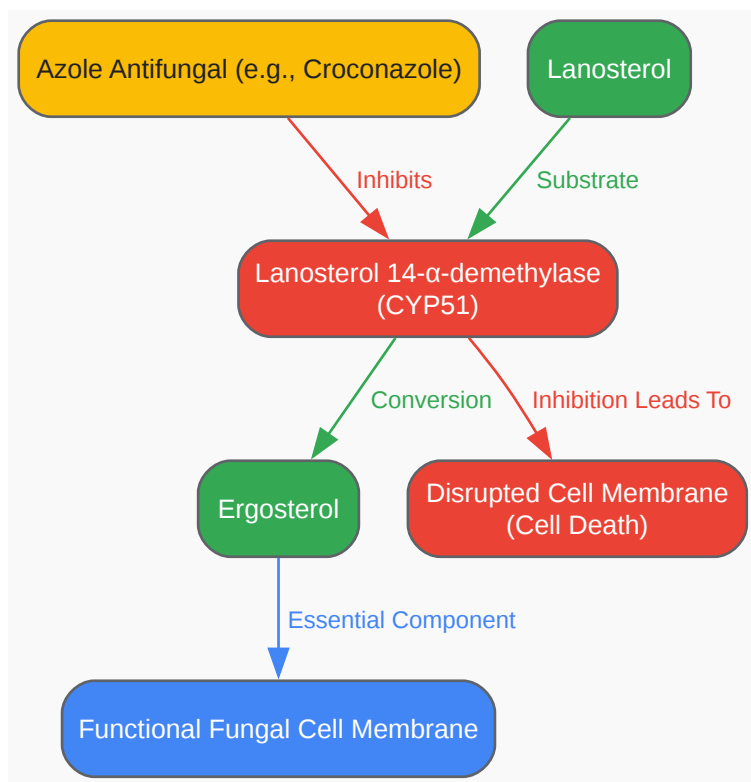
## Activity Against *Mycobacterium ulcerans*

- **Objective:** To screen a library of azole drugs for growth-inhibitory activity against *M. ulcerans* [1].
- **Screening Assay:** An alamarBlue-based growth inhibition assay adapted for *M. ulcerans*. The assay was performed in 96-well plates with compounds tested in a 2-fold dilution series [1].
- **Key Findings:** Of 48 azoles tested, **croconazole** was uniquely active.
  - **ID<sub>90</sub>**: 2.9 µg/ml (9 µM)
  - **ID<sub>50</sub>**: 0.8 µg/ml (2.6 µM)
  - This activity was consistent across *M. ulcerans* strains from different geographic regions [1].
- **Structure-Activity Note:** Activity is linked to its unique methylene substitution at the imidazole-binding carbon, as its 4-Cl-analogue was the only other compound with similar potency [1].

## Mechanism of Action

**Croconazole**, like other azole antifungals, primarily works by inhibiting the fungal cytochrome P450 enzyme **lanosterol 14- $\alpha$ -demethylase (CYP51)**. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death [1]. Its action against *M. ulcerans* is also hypothesized to involve the inhibition of bacterial cytochrome P450 enzymes, though the exact target is not yet fully elucidated [1].

The following diagram illustrates the primary mechanism of action of azole antifungals like **croconazole**.



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## Conclusion for Research and Development

In summary, the experimental data positions **croconazole** with distinct advantages and unique potential:

- **As a Topical Antifungal:** Advanced formulations like micro-emulsion-based gels significantly enhance its skin permeation and efficacy, making it a strong candidate for development in treating superficial fungal infections [2].
- **A Novel Repurposing Opportunity:** Its potent activity against *Mycobacterium ulcerans* reveals a completely new potential application, setting it apart from most other azoles and suggesting a promising path for developing a topical treatment for Buruli ulcer [1].

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